molecular formula C20H26N2O4S B7719063 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B7719063
M. Wt: 390.5 g/mol
InChI Key: PURPLNMETPMAIQ-UHFFFAOYSA-N
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Description

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide is an organic compound that features a sulfonamide group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide typically involves a multi-step process:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-tert-butylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Coupling with 4-Methoxyphenylpropanamide: The sulfonamide intermediate is then coupled with 4-methoxyphenylpropanamide under suitable conditions, often involving a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors.

    Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonamide group can interact with amino acid residues in the active site of enzymes, while the aromatic rings can participate in π-π interactions or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(tert-butylsulfamoyl)phenyl]propanoic acid
  • 3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-butylphenyl)propanamide

Uniqueness

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide is unique due to the presence of both a sulfonamide group and a methoxy-substituted aromatic ring. This combination of functional groups can confer specific properties, such as enhanced binding affinity to biological targets or improved solubility in organic solvents, making it distinct from other similar compounds.

Properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-N-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-20(2,3)22-27(24,25)18-12-5-15(6-13-18)7-14-19(23)21-16-8-10-17(26-4)11-9-16/h5-6,8-13,22H,7,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURPLNMETPMAIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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